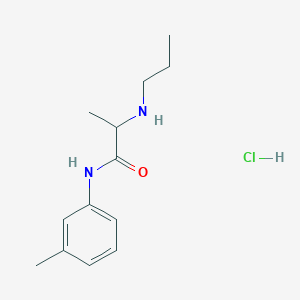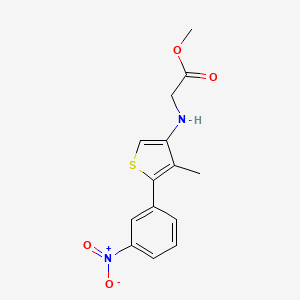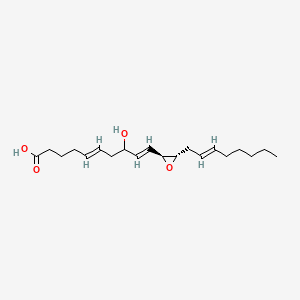
Hepoxilin A3(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepoxilin A3 is a biologically active lipid mediator derived from arachidonic acid. It is part of the hepoxilin family, which includes various epoxyalcohol metabolites of polyunsaturated fatty acids. Hepoxilin A3 is characterized by its unique structure, containing both an epoxide and a hydroxyl group. This compound plays significant roles in various physiological and pathological processes, including inflammation and insulin secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hepoxilin A3 is synthesized from arachidonic acid through the 12-lipoxygenase pathway. The process involves the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which undergoes an Fe+3 catalyzed rearrangement to form hepoxilin A3 . The reaction conditions typically involve the use of lipoxygenase enzymes and specific inhibitors to control the formation of the desired product .
Industrial Production Methods
the enzymatic synthesis using lipoxygenase pathways remains the primary method for producing this compound in research settings .
Analyse Des Réactions Chimiques
Types of Reactions
Hepoxilin A3 undergoes various chemical reactions, including:
Oxidation: Hepoxilin A3 can be oxidized to form trioxilins, which are trihydroxy derivatives.
Reduction: Reduction reactions can convert hepoxilin A3 into less active metabolites.
Common Reagents and Conditions
Common reagents used in the reactions of hepoxilin A3 include lipoxygenase enzymes, Fe+3 catalysts, and various inhibitors to control the reaction pathways .
Major Products
The major products formed from the reactions of hepoxilin A3 include trioxilins, which are more stable trihydroxy derivatives, and other metabolites that retain the basic hydroxy-epoxide functional group .
Applications De Recherche Scientifique
Hepoxilin A3 has a wide range of scientific research applications:
Mécanisme D'action
Hepoxilin A3 exerts its effects by interacting with specific receptors and enzymes in the body. It is produced by epithelial cells in response to inflammatory stimuli and acts as a chemoattractant for neutrophils, guiding them to sites of infection or injury . The compound also influences ion movements within cells, such as calcium release from intracellular stores, which is crucial for various cellular functions .
Comparaison Avec Des Composés Similaires
Hepoxilin A3 is part of the hepoxilin family, which includes other compounds like hepoxilin B3, hepoxilin A4, and hepoxilin B4. These compounds share similar structures but differ in the positions of their hydroxyl and epoxide groups . Hepoxilin A3 is unique due to its specific role in neutrophil migration and its potent biological activities compared to other hepoxilins .
List of Similar Compounds
- Hepoxilin B3
- Hepoxilin A4
- Hepoxilin B4
- Trioxilins (TrXA3, TrXB3, TrXC3)
Hepoxilin A3 stands out due to its specific biological activities and its role in inflammation and insulin secretion .
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5E,9E)-8-hydroxy-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7+,10-6+,16-15+/t17?,18-,19-/m0/s1 |
Clé InChI |
SGTUOBURCVMACZ-PDSTVSMRSA-N |
SMILES isomérique |
CCCCC/C=C/C[C@H]1[C@@H](O1)/C=C/C(C/C=C/CCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


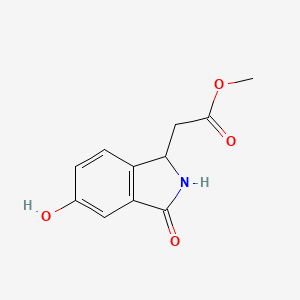
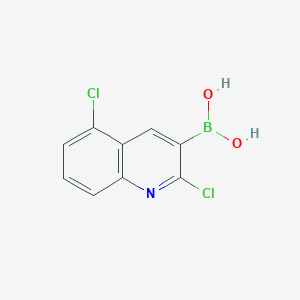

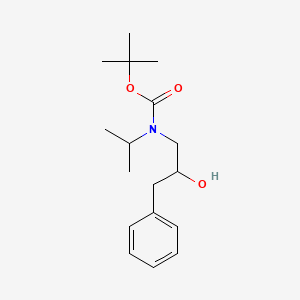
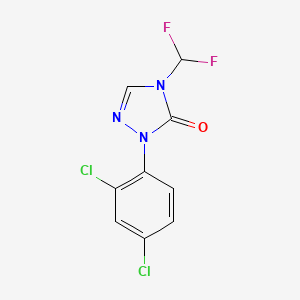
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

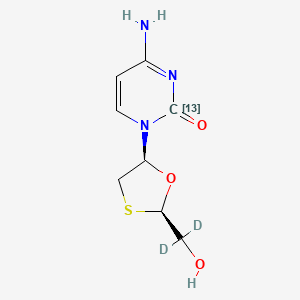
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)

